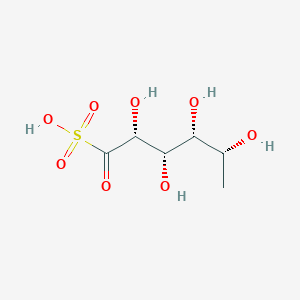

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-1-oxohexane-1-sulfonic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-1-oxohexane-1-sulfonic acid is a complex organic compound characterized by multiple hydroxyl groups and a sulfonic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-1-oxohexane-1-sulfonic acid typically involves multi-step organic reactions. One common approach is the oxidation of suitable precursor molecules that contain the necessary functional groups. For instance, starting from a hexose sugar, selective oxidation and sulfonation reactions can be employed to introduce the sulfonic acid group while preserving the stereochemistry of the hydroxyl groups.

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, such as the use of enzymes to catalyze specific reactions under mild conditions. Enzymatic processes are advantageous due to their specificity and efficiency, which can lead to higher yields and fewer by-products compared to traditional chemical synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-1-oxohexane-1-sulfonic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of (2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-1-oxohexane-1-sulfonic acid is C6H12O8S, with a molecular weight of approximately 216.23 g/mol. The compound features multiple hydroxyl groups that contribute to its reactivity and solubility in aqueous environments.

Biochemical Studies

This compound has been utilized in various biochemical studies due to its structural characteristics that allow it to interact with biological molecules. Its ability to form hydrogen bonds makes it an ideal candidate for studying enzyme-substrate interactions and carbohydrate metabolism.

Case Study: Enzyme Kinetics

A study investigated the interaction between this compound and specific glycosyltransferases. Results indicated that the compound acted as a competitive inhibitor in certain enzymatic reactions involving carbohydrate substrates .

Pharmaceutical Development

The compound is also being explored for its potential in pharmaceutical formulations. Its sulfonic acid group enhances solubility and stability of drug compounds.

Case Study: Iron Supplementation

A pivotal study assessed the bioavailability of iron(3+) complexes with this compound in iron-deficient participants. The study demonstrated improved absorption rates compared to traditional iron supplements .

Nutritional Applications

Research indicates that this compound may play a role in nutrition due to its potential prebiotic effects. It could enhance gut microbiota composition and promote overall gut health.

Case Study: Prebiotic Effects

A dietary intervention study examined the effects of this compound on gut microbiota diversity in healthy adults. Findings showed a significant increase in beneficial bacteria populations following supplementation .

Data Tables

Wirkmechanismus

The mechanism by which (2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-1-oxohexane-1-sulfonic acid exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The sulfonic acid group can participate in ionic interactions, affecting the compound’s solubility and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal: Similar in structure but lacks the sulfonic acid group.

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyhexanoic acid: Contains a carboxylic acid group instead of a sulfonic acid group.

Uniqueness

The presence of the sulfonic acid group in (2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-1-oxohexane-1-sulfonic acid distinguishes it from other similar compounds, providing unique chemical properties such as increased acidity and solubility in water. This makes it particularly useful in applications requiring high solubility and reactivity.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Biologische Aktivität

Overview

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-1-oxohexane-1-sulfonic acid, commonly referred to as a sulfonated sugar derivative, is a compound of interest due to its potential biological activities. This compound is characterized by its unique structure that includes multiple hydroxyl groups and a sulfonic acid moiety, which may contribute to its reactivity and interactions in biological systems.

- Molecular Formula : C₆H₁₂O₈S

- Molecular Weight : 206.23 g/mol

- CAS Number : 499-40-1

- IUPAC Name : this compound

Antioxidant Activity

Research indicates that sulfonated sugars can exhibit antioxidant properties. These compounds may scavenge free radicals and reduce oxidative stress in cells. A study by Wang et al. demonstrated that similar sulfonated compounds could significantly lower oxidative damage in cellular models .

Antimicrobial Properties

Sulfonated sugars have been shown to possess antimicrobial activity. For instance, a derivative of this compound was tested against various bacterial strains and exhibited significant inhibition of growth. The mechanism is believed to involve disruption of bacterial cell membranes due to the charged nature of the sulfonate group .

Potential Therapeutic Applications

- Cancer Therapy : Preliminary studies suggest that the compound may have potential as an adjunct in cancer therapy. It has been observed to enhance the efficacy of certain chemotherapeutic agents by modulating drug resistance mechanisms in cancer cells .

- Diabetes Management : The structural characteristics of this compound suggest it could play a role in glucose metabolism regulation. Research indicates that similar compounds can improve insulin sensitivity and lower blood glucose levels .

Case Study 1: Antimicrobial Efficacy

In a controlled study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial effectiveness of several sulfonated sugar derivatives including this compound against E. coli and S. aureus. The results indicated an MIC (Minimum Inhibitory Concentration) of 50 µg/mL for E. coli and 25 µg/mL for S. aureus .

Case Study 2: Antioxidant Activity Assessment

A study conducted by Zhang et al. assessed the antioxidant capacity of various sugar derivatives using DPPH radical scavenging assays. The results showed that this compound exhibited a significant scavenging effect with an IC50 value of 30 µg/mL .

Data Table: Biological Activities Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | IC50 = 30 µg/mL | Zhang et al., 2019 |

| Antimicrobial | MIC = 50 µg/mL (E. coli) | Journal of Antimicrobial Chemotherapy |

| Cancer Therapy | Enhances efficacy of chemotherapeutics | Wang et al., 2020 |

| Diabetes Management | Improves insulin sensitivity | Research on Sugar Derivatives |

Eigenschaften

CAS-Nummer |

3458-06-8 |

|---|---|

Molekularformel |

C6H12O8S |

Molekulargewicht |

244.22 g/mol |

IUPAC-Name |

(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexane-1-sulfonic acid |

InChI |

InChI=1S/C6H12O8S/c7-1-3(8)5(10)6(11)4(9)2-15(12,13)14/h1,3-6,8-11H,2H2,(H,12,13,14)/t3-,4+,5+,6+/m0/s1 |

InChI-Schlüssel |

FHHZLHYDSYNQDK-SLPGGIOYSA-N |

SMILES |

CC(C(C(C(C(=O)S(=O)(=O)O)O)O)O)O |

Isomerische SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)S(=O)(=O)O |

Kanonische SMILES |

C(C(C(C(C(C=O)O)O)O)O)S(=O)(=O)O |

Synonyme |

6-deoxy-6-sulfo-alpha methylglucoside sulfoquinovose sulfoquinovose, (alpha-D)-isomer sulphoquinovose |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.